Coumestrol dimethyl ether

Catalog No.
S1550921
CAS No.
3172-99-4
M.F
C17H12O5
M. Wt
296.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coumestrol dimethyl ether

CAS Number

3172-99-4

Product Name

Coumestrol dimethyl ether

IUPAC Name

3,9-dimethoxy-[1]benzofuro[3,2-c]chromen-6-one

Molecular Formula

C17H12O5

Molecular Weight

296.27 g/mol

InChI

InChI=1S/C17H12O5/c1-19-9-3-5-11-13(7-9)21-16-12-6-4-10(20-2)8-14(12)22-17(18)15(11)16/h3-8H,1-2H3

InChI Key

PXHLPCBBXPHBHP-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C3=C(O2)C4=C(C=C(C=C4)OC)OC3=O

Synonyms

Coumestrol-3,9-dimethyl ether

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(O2)C4=C(C=C(C=C4)OC)OC3=O

Pregnane X Receptor (PXR) Antagonism:

Coumestrol dimethyl ether, a naturally occurring compound found in plants like Bobgunnia madagascariensis and Dalbergia decipularis, has been studied for its potential role as an antagonist of the Pregnane X Receptor (PXR) []. PXR is a nuclear receptor protein involved in regulating drug metabolism and disposition. PXR activation by certain drugs can lead to drug-drug interactions, where one drug can interfere with the metabolism of another, impacting its efficacy or causing adverse effects [].

Studies have shown that coumestrol dimethyl ether, unlike its parent compound coumestrol, lacks the crucial hydroxyl groups needed for PXR activation []. Instead, it acts as an antagonist, potentially preventing PXR activation by other ligands. This research suggests that coumestrol dimethyl ether could be a valuable tool in studying PXR function and developing new strategies to manage drug-drug interactions [].

Other Potential Applications:

While research on coumestrol dimethyl ether is limited, some studies have explored its potential applications in other areas, including:

  • Antioxidant activity: Studies suggest coumestrol dimethyl ether may possess some antioxidant properties []. However, further research is needed to understand its potential health benefits and mechanisms of action.
  • Anti-inflammatory properties: Limited studies have investigated the anti-inflammatory potential of coumestrol dimethyl ether []. More research is needed to confirm these findings and understand its potential therapeutic applications.

Coumestrol dimethyl ether is a synthetic compound with the molecular formula C17H12O5 and a molecular weight of approximately 296.28 g/mol. It is classified under the category of coumestans, which are a type of phytoestrogen found in various plants. The compound is recognized for its structural similarity to other bioactive compounds, making it a subject of interest in both chemical and biological research. Coumestrol dimethyl ether is primarily used as a reagent in laboratory settings, particularly for fluorescence studies .

Typical of organic compounds. Its structure allows it to undergo:

  • Substitution Reactions: The methoxy groups can be replaced under specific conditions, leading to derivatives with different biological or chemical properties.
  • Oxidation Reactions: The compound can be oxidized to yield more polar derivatives, which may exhibit altered solubility and reactivity.
  • Reduction Reactions: Reduction processes can convert coumestrol dimethyl ether into less oxidized forms, potentially affecting its biological activity .

Research indicates that coumestrol dimethyl ether exhibits notable biological activities:

  • Estrogenic Activity: As a phytoestrogen, it can bind to estrogen receptors, mimicking estrogen's effects in the body. This property makes it relevant in studies related to hormone replacement therapies and potential impacts on reproductive health.
  • Antioxidant Properties: The compound has been observed to exhibit antioxidant activities, which may help in mitigating oxidative stress-related diseases.
  • Anticancer Potential: Preliminary studies suggest that coumestrol dimethyl ether may possess anticancer properties, particularly against hormone-dependent cancers .

Coumestrol dimethyl ether can be synthesized through several methods:

  • Methylation of Coumestrol: This involves the reaction of coumestrol with methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.
  • Chemical Modification of Natural Sources: Extracting coumestrol from plant sources followed by selective methylation can yield coumestrol dimethyl ether.
  • Total Synthesis: Advanced synthetic routes involving multiple steps can be employed to construct the molecule from simpler organic compounds .

The applications of coumestrol dimethyl ether are diverse:

  • Research Reagent: It is widely used in biochemical assays and fluorescence studies due to its fluorescent properties.
  • Pharmaceutical Development: Its estrogenic activity makes it a candidate for developing therapeutic agents targeting hormonal pathways.
  • Agricultural Chemistry: Investigations into its effects on plant growth and development are ongoing, given its phytoestrogenic properties .

Interaction studies involving coumestrol dimethyl ether focus on its binding affinity to estrogen receptors and other biomolecules:

  • Estrogen Receptor Binding: Studies have shown that it competes with estradiol for binding sites, indicating potential implications for hormone-related therapies.
  • Metabolic Interactions: Research is also being conducted on how this compound interacts with metabolic enzymes, which could influence its bioavailability and efficacy in biological systems .

Coumestrol dimethyl ether shares structural similarities with several other compounds, each exhibiting unique properties:

Compound NameMolecular FormulaBiological ActivityUnique Features
CoumestrolC15H10O4PhytoestrogenNaturally occurring in clover and soybeans
GenisteinC15H10O5Phytoestrogen, anticancerFound in soy products; potent tyrosine kinase inhibitor
DaidzeinC15H10O4PhytoestrogenCommonly found in soy; involved in bone health
Biochanin AC16H12O5Antioxidant, anti-inflammatoryFound in red clover; exhibits anti-cancer properties

Coumestrol dimethyl ether is unique due to its specific methoxy substitutions that enhance its solubility and fluorescence compared to other similar compounds. This structural distinction may also contribute to its unique biological activities .

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3172-99-4

Wikipedia

Coumestrol dimethyl ether

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Coumestan flavonoids [PK1209]

Dates

Modify: 2023-08-15

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